BENGHE Foundational & Exploratory

Check Availability & Pricing

physical and chemical properties of 2-Chloro-6-
fluoro-3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methylphenol

Cat. No.: B1586600

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methylphenol

Introduction

2-Chloro-6-fluoro-3-methylphenol is a halogenated aromatic organic compound that serves
as a crucial and versatile intermediate in synthetic chemistry.[1] Its unique substitution pattern,
featuring chloro, fluoro, methyl, and hydroxyl groups on a benzene ring, imparts a specific
reactivity profile that is highly valued in the development of complex molecules. This guide
provides a comprehensive overview of its core physical and chemical properties, synthesis,
analytical characterization, applications, and safety protocols, tailored for researchers and
professionals in the fields of chemical synthesis and drug development. The strategic
placement of its functional groups allows for precise modifications, making it a valuable scaffold
for creating novel bioactive molecules, particularly in the agrochemical and pharmaceutical
industries.[1]

Nomenclature and Molecular Structure

Correctly identifying a chemical compound is fundamental to scientific communication and
safety. The following section details the standard identifiers and structural representations for 2-
Chloro-6-fluoro-3-methylphenol.

o |[UPAC Name: 2-chloro-6-fluoro-3-methylphenol[2][3]

« CAS Number: 261762-90-7[2][3]
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e Synonyms: 2-Chloro-6-fluoro-m-cresol, 2-Chloro-4-fluoro-3-hydroxytoluene[4]
e Molecular Formula: C7HeCIFO[3]

e Molecular Weight: 160.57 g/mol [3][5]

Structural Representations:

e Canonical SMILES: CC1=CC=C(F)C(0)=C1ClI[2]

e InChl: INChI=1S/C7H6CIFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3[2][3]

« InChlKey: RPTGCWUNGWVQET-UHFFFAOY SA-N[2][3]

Physical and Thermophysical Properties

The physical properties of a compound are critical for determining its appropriate handling,
storage, and application in experimental setups. The data presented below has been
aggregated from various chemical databases and suppliers.

Table 1: Key Physical and Thermophysical Properties of 2-Chloro-6-fluoro-3-methylphenol
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Property Value Source(s)
Appearance Solid [2]

Melting Point 47-56 °C [4][5]
Boiling Point 211 °C - 240.57 °C [2][4]
Molecular Weight 160.57 g/mol [31[5]
Density (at 25°C) 1.635 g/cm3 [2]

) Not readily available;
Flash Point (2]
calculated as -273.15 °C

o Not readily available;
Autoignition Temp. 3 [2]
calculated as -273.15 °C

Critical Temperature 466.16 °C [2]

Critical Pressure 43.17 bar [2]

Chemical Properties and Reactivity

The reactivity of 2-Chloro-6-fluoro-3-methylphenol is governed by the interplay of its four
distinct substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating,
ortho-, para-director, while the methyl (-CHs) group is a weakly activating, ortho-, para-director.
Conversely, the chlorine (-CI) and fluorine (-F) atoms are deactivating yet ortho-, para-directing
halogens. This complex arrangement creates a unique electronic landscape that dictates its
behavior in chemical reactions.

Key Reactive Characteristics:

» Phenolic Acidity: The hydroxyl group imparts acidic properties, allowing it to react with bases
to form a phenoxide salt. The electron-withdrawing nature of the halogen substituents
increases the acidity of the phenol compared to cresol itself.

» Electrophilic Aromatic Substitution: The ring is activated towards electrophilic substitution,
though the positions of attack are sterically and electronically controlled by the existing
groups. The hydroxyl group's strong directing effect is paramount in these reactions.
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» Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the
formation of quinones or other oxidized derivatives under the influence of common oxidizing
agents.[1]

» Nucleophilic Aromatic Substitution: While generally difficult on an electron-rich ring, the
chlorine atom can potentially be displaced by strong nucleophiles under forcing conditions, a
reaction pathway relevant for synthesizing derivatives.[1]

 Kinetic Stability: Theoretical studies indicate a Highest Occupied Molecular Orbital (HOMO)
to Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 5.74 eV, which suggests
enhanced kinetic stability compared to many other phenolic derivatives.[1] This stability is
advantageous, making it a robust intermediate that can withstand various reaction conditions
without degradation.[1]

Caption: Logical relationship of substituents influencing electrophilic substitution.

Synthesis and Purification

The synthesis of 2-Chloro-6-fluoro-3-methylphenol is a multi-step process that requires
precise control over reaction conditions to achieve the desired regioselectivity.

A common synthetic strategy begins with a readily available precursor, such as 3-methylphenol
(m-cresol).[1] The synthesis then proceeds through sequential electrophilic aromatic
substitution reactions to introduce the halogen atoms. The order of these halogenation steps is
critical to directing the substituents to the correct positions on the aromatic ring.

General Synthetic Workflow:
» Starting Material: The process typically starts with 3-methylphenol.[1]

e Halogenation: Sequential chlorination and fluorination are carried out using appropriate
electrophilic halogenating agents. The choice of catalyst and control of reaction temperature
are crucial for maximizing the yield of the desired isomer.[1]

 Purification: Following the reaction, the crude product mixture is subjected to purification
techniques such as distillation, recrystallization, or column chromatography to isolate 2-
Chloro-6-fluoro-3-methylphenol in high purity.[1]
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Caption: Generalized workflow for the synthesis of 2-Chloro-6-fluoro-3-methylphenol.

Analytical Characterization

The identity and purity of 2-Chloro-6-fluoro-3-methylphenol are confirmed using standard
analytical techniques. Spectral data provides a unique fingerprint for the molecule.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional
groups. Key peaks would include a broad O-H stretch for the hydroxyl group, C-H stretches
for the aromatic ring and methyl group, C=C stretches for the aromatic ring, and C-Cl and C-
F stretches in the fingerprint region.[3]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectroscopy
provide detailed information about the molecular structure, confirming the number and
connectivity of hydrogen and carbon atoms.

e Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation
pattern, which helps to confirm the molecular formula and structural features.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

This protocol describes a standard procedure for obtaining an IR spectrum of a solid sample
like 2-Chloro-6-fluoro-3-methylphenol.

e Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has
completed its startup diagnostics.[6]

e Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable
solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum to subtract
atmospheric interference (COz, H20) from the sample spectrum.

o Sample Application: Place a small amount of the solid 2-Chloro-6-fluoro-3-methylphenol
powder directly onto the ATR crystal.

e Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal. Consistent pressure is key for reproducible results.
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o Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~1* to achieve a good signal-to-noise ratio.[6]

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum. The resulting transmittance or absorbance spectrum
can then be analyzed for characteristic absorption bands.

o Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly
clean the ATR crystal with a solvent-moistened wipe.

Applications in Research and Drug Development

The primary application of 2-Chloro-6-fluoro-3-methylphenol is as a building block in organic
synthesis.[1]

e Pharmaceutical Synthesis: It serves as a key intermediate in the production of various active
pharmaceutical ingredients (APIs). The specific combination of functional groups allows it to
be incorporated into larger molecules with potential therapeutic activities.[1]

» Agrochemical Development: It is used in the synthesis of new pesticides and herbicides. The
presence of halogens can enhance the biological activity and stability of these
agrochemicals.[1]

o Dye Manufacturing: Its structure is also suitable for use as a precursor in the synthesis of
specialty dyes and pigments.[1]

o Research Scaffold: In drug discovery, it is employed as a scaffold for constructing libraries of
novel compounds. Its functional groups provide multiple points for chemical modification,
enabling the optimization of biological potency and selectivity.[1]

Safety and Handling

2-Chloro-6-fluoro-3-methylphenol is a hazardous chemical and must be handled with
appropriate safety precautions.

GHS Hazard Classification:

» Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
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Skin Corrosion/Irritation (Category 1): Causes severe skin burns and eye damage.[3]
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[3]

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

Handling and Storage:

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a
face shield, and a lab coat.[7]

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust or vapors.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[7]

First-Aid Measures:

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water or
shower.[8]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing.[8]

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Conclusion

2-Chloro-6-fluoro-3-methylphenol is a compound of significant interest due to its tailored

chemical structure and resulting reactivity. Its physical properties, characterized by a moderate

melting point and high boiling point, along with its well-defined chemical reactivity, make it a

robust and versatile intermediate. For professionals in drug development and materials
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science, a thorough understanding of this molecule's properties, synthetic routes, and handling
requirements is essential for leveraging its full potential in creating novel and valuable chemical
entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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